[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid
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Overview
Description
CEP-18770, also known as Delanzomib, is a novel, orally active proteasome inhibitor. It is a potent and reversible P2 threonine boronic acid inhibitor of the proteasome, specifically targeting the chymotrypsin-like activity of the proteasome. This compound has shown significant promise in the treatment of multiple myeloma and other malignancies responsive to proteasome inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
CEP-18770 is synthesized through a multi-step process involving the formation of peptide boronic acid. The synthesis begins with the preparation of the acid chloride of a precursor compound using thionyl chloride, followed by a Schotten-Baumann reaction with L-threonine. The product is then crystallized from the aqueous phase after the addition of methanol and acidification .
Industrial Production Methods
The industrial production of CEP-18770 involves optimizing the synthetic route to avoid chromatography and increase yield and purity. A stable, crystalline diethanolamine adduct is used to upgrade both the chemical and optical purity of the final product. This adduct can also potentially be used as a prodrug .
Chemical Reactions Analysis
Types of Reactions
CEP-18770 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the boronic acid moiety.
Substitution: Substitution reactions can occur at the boronic acid site, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CEP-18770, each with potentially different biological activities .
Scientific Research Applications
CEP-18770 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study proteasome inhibition and its effects on protein degradation pathways.
Biology: Employed in research to understand the role of proteasome inhibition in cellular processes such as apoptosis and cell cycle regulation.
Medicine: Investigated for its therapeutic potential in treating multiple myeloma, medulloblastoma, and other cancers. .
Industry: Potentially used in the development of new proteasome inhibitors and related therapeutic agents.
Mechanism of Action
CEP-18770 exerts its effects by inhibiting the chymotrypsin-like activity of the proteasome. This inhibition leads to the down-modulation of nuclear factor-κB (NF-κB) activity and the expression of several NF-κB downstream effectors. The compound induces apoptotic cell death in multiple myeloma cell lines and primary cultures from patients. It also exhibits strong antiangiogenic activity and represses RANKL-induced osteoclastogenesis .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: Another proteasome inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Carfilzomib: A second-generation proteasome inhibitor with a different chemical structure but similar therapeutic applications.
Uniqueness
CEP-18770 is unique due to its oral bioavailability and favorable cytotoxicity profile towards normal cells. It also shows a more sustained pharmacodynamic inhibition of proteasome activity in tumors relative to normal tissues, leading to complete tumor regression in preclinical models .
Properties
IUPAC Name |
[1-[[3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BN3O5/c1-13(2)12-18(22(29)30)24-21(28)19(14(3)26)25-20(27)17-11-7-10-16(23-17)15-8-5-4-6-9-15/h4-11,13-14,18-19,26,29-30H,12H2,1-3H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFBTAPEPRWNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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